N-Acetyl-4-deoxy-4-acetamidoneuraminic acid N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
Brand Name: Vulcanchem
CAS No.: 127099-59-6
VCID: VC21153337
InChI: InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1
SMILES: CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O
Molecular Formula: C13H22N2O9
Molecular Weight: 350.32 g/mol

N-Acetyl-4-deoxy-4-acetamidoneuraminic acid

CAS No.: 127099-59-6

Cat. No.: VC21153337

Molecular Formula: C13H22N2O9

Molecular Weight: 350.32 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-4-deoxy-4-acetamidoneuraminic acid - 127099-59-6

Specification

CAS No. 127099-59-6
Molecular Formula C13H22N2O9
Molecular Weight 350.32 g/mol
IUPAC Name (2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1
Standard InChI Key JXZIXEZQGBPRDS-GRRZBWEESA-N
Isomeric SMILES CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O
SMILES CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O
Canonical SMILES CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator